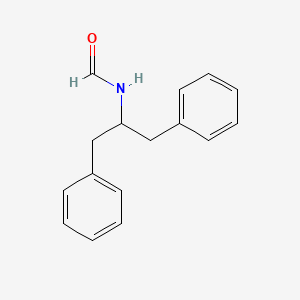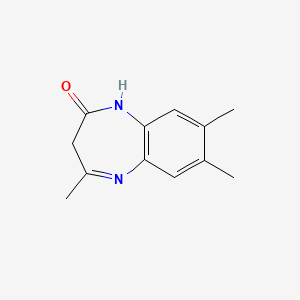
N-Acetyldihydroharmaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyldihydroharmaline typically involves the acetylation of dihydroharmaline. One common method includes the reaction of dihydroharmaline with acetic anhydride in the presence of a catalyst under controlled temperature conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform to facilitate the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyldihydroharmaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-acetyldihydroharmalol, while reduction could produce N-acetyltetrahydroharmaline.
Applications De Recherche Scientifique
N-Acetyldihydroharmaline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Acetyldihydroharmaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, leading to various biological effects. The compound’s acetyl group plays a crucial role in its activity, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Harmaline: The parent compound of N-Acetyldihydroharmaline, known for its psychoactive properties.
Harmine: Another alkaloid similar to harmaline, with potential therapeutic applications.
Tetrahydroharmine: A reduced form of harmine, studied for its effects on the central nervous system.
Uniqueness
This compound is unique due to its acetyl group, which enhances its chemical stability and modifies its biological activity. This makes it a valuable compound for various research applications, distinguishing it from other harmaline derivatives .
Propriétés
Numéro CAS |
6197-41-7 |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
1-(7-methoxy-1-methyl-3,4-dihydropyrido[3,4-b]indol-9-yl)ethanone |
InChI |
InChI=1S/C15H16N2O2/c1-9-15-13(6-7-16-9)12-5-4-11(19-3)8-14(12)17(15)10(2)18/h4-5,8H,6-7H2,1-3H3 |
Clé InChI |
ZMCDLPUKKCWLIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NCCC2=C1N(C3=C2C=CC(=C3)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




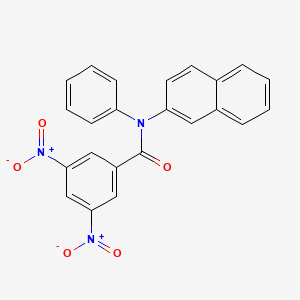
![2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11965919.png)
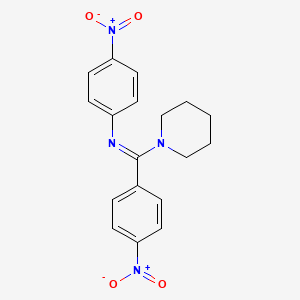
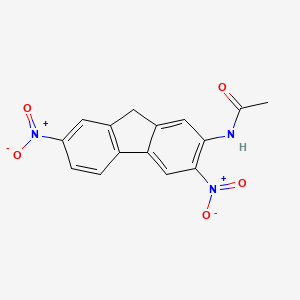


![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965939.png)

![(5Z)-3-allyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965951.png)
